4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C19H15ClN4S and its molecular weight is 366.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized structurally similar compounds to the specified chemical. They focused on the crystallization and single crystal diffraction of these compounds, providing insights into their molecular structures and potential applications in material science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis of Novel Compounds
Bekircan, Ülker, and Menteşe (2015) used a starting compound related to the specified chemical for the synthesis of novel compounds, investigating their lipase and α-glucosidase inhibition. This research provides valuable information about the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).
Tetrel Bonding Interactions
Ahmed et al. (2020) synthesized triazole derivatives, including a compound structurally related to the specified chemical. They studied tetrel bonding interactions and their influence on molecular conformation, contributing to the understanding of molecular interactions in pharmaceuticals (Ahmed et al., 2020).
Antimicrobial and Antibacterial Activities
Jagadale et al. (2020) synthesized derivatives of the specified chemical, testing them for antimicrobial and antibacterial activities. This research is crucial in the development of new antimicrobial agents (Jagadale et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function of the target . For example, some thiazole derivatives have been found to inhibit the growth of certain types of cancer cells .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be readily absorbed and distributed throughout the body .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4S/c1-12-3-9-16(10-4-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-5-7-15(20)8-6-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSQUISMHAZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.